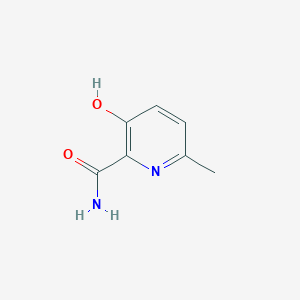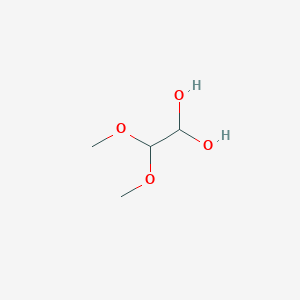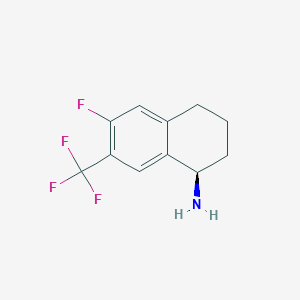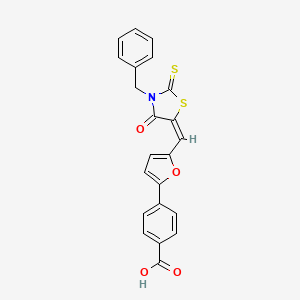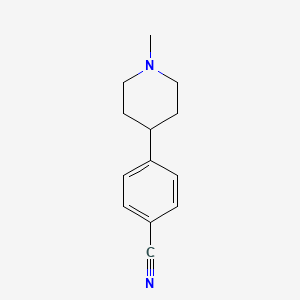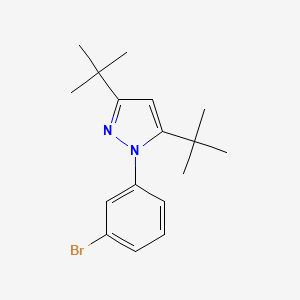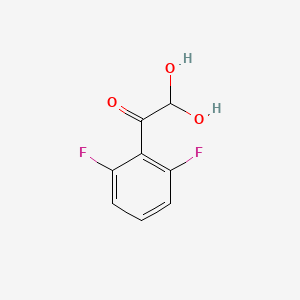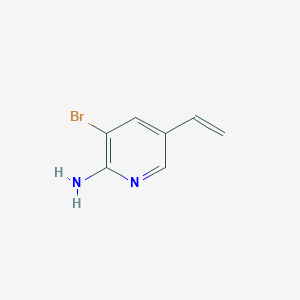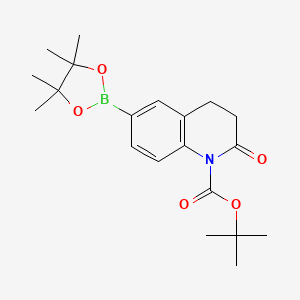
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate is a complex organic compound with the molecular formula C23H33BN2O5. It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . This compound is notable for its unique structure, which includes a quinoline core and a boronate ester group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate typically involves multiple steps. One common method includes the reaction of a quinoline derivative with a boronic acid or boronate ester under specific conditions. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the boronate ester group . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the interactions of boronate esters with biological molecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is employed in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of this compound involves its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The quinoline core can participate in π-π stacking interactions, enhancing its binding affinity to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronate esters and quinoline derivatives. For example:
6-Oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester: This compound has a similar boronate ester group but a different core structure.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the boronate ester group but has a pyrazole core instead of a quinoline core.
The uniqueness of tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate lies in its combination of a quinoline core and a boronate ester group, which provides distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C20H28BNO5 |
|---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
tert-butyl 2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoline-1-carboxylate |
InChI |
InChI=1S/C20H28BNO5/c1-18(2,3)25-17(24)22-15-10-9-14(12-13(15)8-11-16(22)23)21-26-19(4,5)20(6,7)27-21/h9-10,12H,8,11H2,1-7H3 |
InChI-Schlüssel |
YFSDJCAIGFRRGV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
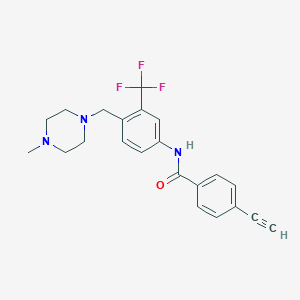
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)

